Oleoyl proline

Übersicht

Beschreibung

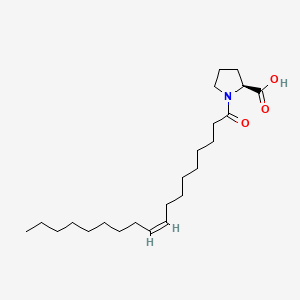

Oleoyl proline is a novel N-acyl amine compound .

Synthesis Analysis

Sodium N-acyl prolines were synthesized using a mixture of fatty acids obtained from various sources via the Schotten-Baumann reaction . The products were characterized by chromatographic and spectral techniques . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .

Molecular Structure Analysis

Proline, a component of Oleoyl proline, is a proteogenic amino acid that accumulates both under stress and non-stress conditions as a beneficial solute in plants . Due to its amphipathic nature, proline may interact with phosphatidylcholines through intercalation between phospholipid head groups .

Chemical Reactions Analysis

Proline catalyzes the aldol reaction according to the enamine mechanism . The initial reaction between proline and acetone was reinvestigated, and a revised mechanism for enamine formation is proposed in which a second proline assists the process contributing to the enamine formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of Oleoyl proline are as follows: Molecular Formula: C23H41NO3, Average mass: 379.577 Da, Monoisotopic mass: 379.308655 Da . N-Oleoyl proline showed superior surface activity, foaming characteristics, and wetting ability compared to other surfactants .

Wissenschaftliche Forschungsanwendungen

Plant Growth and Development

Exogenous application of proline has been shown to significantly increase plant growth . This includes improvements in root dry weight, root length, shoot dry weight, and shoot length .

Enhancement of Photosynthesis

Proline application can lead to an increase in the contents of chlorophyll and carotenoids . These are essential components of the photosynthetic apparatus in plants, thus enhancing their photosynthetic efficiency .

Stress Tolerance

Proline accumulation in plants increases in response to environmental stress . It improves plant resistance to abiotic stress by regulating osmolyte concentration, and sodium and potassium homeostasis .

Antioxidant Activity

Proline application has been found to improve the plant’s enzymatic antioxidant defense system . It increases the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), which play crucial roles in protecting plants from oxidative damage .

Protection Against Salinity Stress

Numerous studies confirm the positive effect of proline application in improving plant tolerance against salinity stress . This is particularly important in areas where soil salinity is a major constraint to agricultural productivity .

Protection Against Temperature Stress

The application of proline has been shown to increase resilience to temperature-related stress factors . This includes both high temperature (heat stress) and low temperature (cold stress) conditions .

Protection Against Heavy Metal Toxicity

Proline application can also help plants cope with heavy metal toxicity . It does this by chelating the metal ions, thus reducing their availability and toxicity to the plant cells .

Protection Against Xenobiotics

The exogenous application of proline has been shown to increase resilience to xenobiotics . Xenobiotics are foreign substances that can have harmful effects on living organisms .

Wirkmechanismus

Proline plays an important role in plant growth and differentiation across the life cycle. It is a key determinant of many cell wall proteins that play important roles in plant development . Oleoyl-estrone (OE) works by a dual mechanism of action. Centrally, OE appears to act at the brain’s hypothalamus, resetting the body’s ponderostat .

Safety and Hazards

Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .

Eigenschaften

IUPAC Name |

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMZYCKACKLDL-YUQDSPFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleoyl proline | |

CAS RN |

107432-37-1 | |

| Record name | Oleoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)